molecular formula C22H23FN2O3S2 B2892950 N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 890794-00-0

N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2892950
CAS No.: 890794-00-0
M. Wt: 446.56
InChI Key: VKJWWZITRRFILU-UHFFFAOYSA-N
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Description

N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, propylsulfonyl, and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include sulfur sources, amines, and fluorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial in medicinal chemistry.

Medicine

In medicine, N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE could be explored for its therapeutic effects. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonyl groups may play a role in binding to active sites, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(methylsulfonyl)thiophen-2-yl)(4-chlorophenyl)methanone
  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-bromophenyl)methanone

Uniqueness

Compared to similar compounds, N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE stands out due to its specific combination of functional groups. The propylsulfonyl group provides unique steric and electronic properties, while the fluorophenyl group enhances its chemical stability and biological activity.

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-propylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c1-4-11-30(27,28)21-18(24)20(19(26)15-7-9-16(23)10-8-15)29-22(21)25-17-12-13(2)5-6-14(17)3/h5-10,12,25H,4,11,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJWWZITRRFILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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